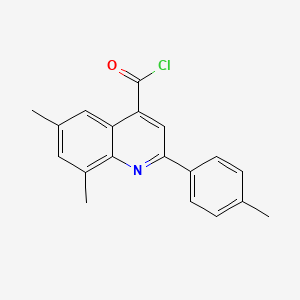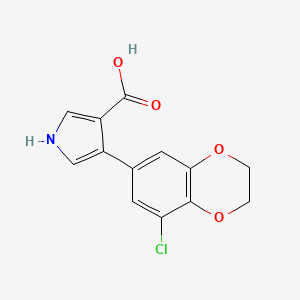
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is complex. The IUPAC name is 6,8-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid . The InChI code is 1S/C19H17NO2/c1-11-4-6-14(7-5-11)17-10-16(19(21)22)15-9-12(2)8-13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride include a molecular weight of 291.35 . More detailed properties like density, melting point, boiling point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds has highlighted the utility of reactions involving carbonyl compounds, including the potential involvement of similar quinoline derivatives. For example, the condensation of amino-anilines with unsaturated carbonyl compounds can lead to the formation of 4-quinolone derivatives, demonstrating the reactivity of compounds structurally related to 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride in synthesizing heterocyclic frameworks (Suschitzky, Wakefield, & Whittaker, 1975).
Domino Reactions for Spirooxindole Derivatives
The application of domino reactions, which are efficient for synthesizing spirooxindole derivatives, showcases the reactivity of quinoline derivatives in multicomponent reactions. These processes emphasize the compound's potential in contributing to the rapid and efficient synthesis of complex heterocyclic structures (Ghahremanzadeh, Rashid, Zarnani, & Naeimi, 2014).
Oligoamide Foldamers
The design and synthesis of oligoamides based on quinoline-derived compounds underscore their significance in constructing helical structures, which are pivotal for understanding molecular recognition and self-assembly processes in chemistry (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Palladium(II) Complexes
Studies on palladium(II) complexes involving quinoline derivatives have contributed to understanding the coordination chemistry and molecular structures of metal complexes, which are crucial for catalysis and materials science (Deeming, Rothwell, Hursthouse, & New, 1978).
Synthesis of Pyrano[3,2-c] Quinoline Derivatives
Research on the synthesis of pyrano[3,2-c] quinoline derivatives from arylmethylenemalononitriles and hydroxyquinolines highlights the role of quinoline derivatives in accessing a broad array of quinoline-based structures, which have potential applications in pharmaceuticals and materials science (Elagamey, El‐Taweel, & Khalil, 2012).
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-4-6-14(7-5-11)17-10-16(19(20)22)15-9-12(2)8-13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKOCERBMUDFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Prop-2-en-1-yl)amino]-5-(trifluoromethyl)benzonitrile](/img/structure/B1452655.png)

![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)
![[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine](/img/structure/B1452660.png)




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)

![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)